1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole
Overview
Description
1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfonyl group attached to an indole ring, which is further substituted with a chloro and nitro group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring using chlorinating agents such as thionyl chloride.
Sulfonylation: The attachment of a sulfonyl group to the indole ring using sulfonyl chlorides under basic conditions.
Cyclization: Formation of the indole ring through cyclization reactions involving appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion of the indole ring to oxindole derivatives using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions on the indole ring, facilitated by the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, Lewis acids.
Major Products
Oxindole derivatives: Formed through oxidation.
Amino derivatives: Formed through reduction.
Halogenated indoles: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its structural similarity to other bioactive indole derivatives.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Another indole derivative with similar structural features.
5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Shares the sulfonyl and chloro substituents with the target compound.
Uniqueness
1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups on the phenyl ring, along with the sulfonyl group on the indole ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-methyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-10-8-11-4-2-3-5-14(11)17(10)23(21,22)15-9-12(18(19)20)6-7-13(15)16/h2-7,9-10H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOELGVQSXDLTQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161139 | |
Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,3-dihydro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728036-70-2 | |
Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,3-dihydro-2-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728036-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,3-dihydro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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